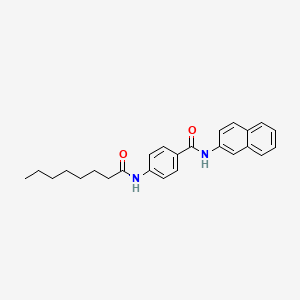![molecular formula C16H16N4O3 B15021643 4-(dimethylamino)-N'-[(E)-(3-nitrophenyl)methylidene]benzohydrazide](/img/structure/B15021643.png)
4-(dimethylamino)-N'-[(E)-(3-nitrophenyl)methylidene]benzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(dimethylamino)-N’-[(E)-(3-nitrophenyl)methylidene]benzohydrazide is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dimethylamino)-N’-[(E)-(3-nitrophenyl)methylidene]benzohydrazide typically involves the condensation reaction between 4-(dimethylamino)benzohydrazide and 3-nitrobenzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, resulting in the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography may be employed to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-(dimethylamino)-N’-[(E)-(3-nitrophenyl)methylidene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of nitro derivatives or carboxylic acids.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzohydrazides.
Aplicaciones Científicas De Investigación
4-(dimethylamino)-N’-[(E)-(3-nitrophenyl)methylidene]benzohydrazide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
The mechanism of action of 4-(dimethylamino)-N’-[(E)-(3-nitrophenyl)methylidene]benzohydrazide is not fully understood, but it is believed to involve interactions with cellular components at the molecular level. The compound may target specific enzymes or receptors, leading to alterations in cellular pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
4-(dimethylamino)pyridine (DMAP): A nucleophilic catalyst used in various organic reactions.
4-(dimethylamino)benzaldehyde: Used in the synthesis of dyes and as a reagent in organic synthesis.
4-(dimethylamino)chalcone: Investigated for its biological activities and used in the synthesis of other organic compounds.
Uniqueness
4-(dimethylamino)-N’-[(E)-(3-nitrophenyl)methylidene]benzohydrazide is unique due to its combination of functional groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C16H16N4O3 |
|---|---|
Peso molecular |
312.32 g/mol |
Nombre IUPAC |
4-(dimethylamino)-N-[(E)-(3-nitrophenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C16H16N4O3/c1-19(2)14-8-6-13(7-9-14)16(21)18-17-11-12-4-3-5-15(10-12)20(22)23/h3-11H,1-2H3,(H,18,21)/b17-11+ |
Clave InChI |
KOIYKZIXWQHWIP-GZTJUZNOSA-N |
SMILES isomérico |
CN(C)C1=CC=C(C=C1)C(=O)N/N=C/C2=CC(=CC=C2)[N+](=O)[O-] |
SMILES canónico |
CN(C)C1=CC=C(C=C1)C(=O)NN=CC2=CC(=CC=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Hydroxy-N'-[(E)-(2-hydroxy-4-methylphenyl)methylidene]-2-phenylacetohydrazide](/img/structure/B15021563.png)

![N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-(2,4-dimethylphenoxy)acetohydrazide](/img/structure/B15021570.png)
![12-(4-methoxyphenyl)-3,3-dimethyl-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one](/img/structure/B15021571.png)
![4-[(E)-{2-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenol](/img/structure/B15021587.png)
![N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]-2-morpholin-4-yl-5-nitrobenzamide](/img/structure/B15021604.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-5-chloronaphthalene-1-carboxamide](/img/structure/B15021611.png)
![4-({(E)-[1-(3-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B15021613.png)

![2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(propan-2-yl)acetamide](/img/structure/B15021623.png)
![3-methyl-1-phenyl-6-pyridin-3-yl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B15021628.png)
![ethyl 2-{[(1H-naphtho[2,3-d]imidazol-2-ylsulfanyl)acetyl]amino}benzoate](/img/structure/B15021631.png)
![N-(2,3-dimethylphenyl)-6-(4-methoxyphenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B15021636.png)

